

## **EG00229** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | EG00229  |           |
| Cat. No.:            | B8082011 | Get Quote |

An In-depth Technical Guide to **EG00229**: A Neuropilin-1 Antagonist

**EG00229** is a small molecule antagonist of the Neuropilin-1 (NRP1) receptor.[1][2] It was the first small molecule ligand developed to inhibit the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and NRP1.[3][4] By selectively binding to the b1 domain of NRP1, **EG00229** allosterically blocks the binding of VEGF-A, thereby modulating downstream signaling pathways involved in angiogenesis, tumor progression, and immune response.[1][5] This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **EG00229** for researchers and drug development professionals.

## **Chemical Structure and Properties**

**EG00229** is chemically identified as N2-[[3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine.[2] The compound is often supplied as a trifluoroacetate salt.[1][6]



| Property                                                              | Value                                                                                                                                                | Source |
|-----------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name                                                            | (2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | [7]    |
| CAS Number                                                            | 1018927-63-3 (for parent compound)                                                                                                                   | [2]    |
| 1210945-69-9 (for trifluoroacetate salt)                              | [6][8]                                                                                                                                               |        |
| Molecular Formula                                                     | C17H19N7O5S3 (parent compound)                                                                                                                       | [2]    |
| C19H20F3N7O7S3 or<br>C17H19N7O5S3.CF3CO2H<br>(trifluoroacetate salt)  | [6][8]                                                                                                                                               |        |
| Molecular Weight                                                      | 497.57 g/mol (parent compound)                                                                                                                       | [2]    |
| 611.60 g/mol (trifluoroacetate salt)                                  | [1][9]                                                                                                                                               |        |
| SMILES                                                                | O=S(C1=CC=CC2=NSN=C12)<br>(NC3=C(C(NINVALID-LINK<br>CCCNC(N)=N)=O)SC=C3)=O                                                                           | [2]    |
| OC(=O)C(F) (F)F.NC(=N)NCCCINVALID- LINKC(O)=O (trifluoroacetate salt) | [8]                                                                                                                                                  |        |
| InChI Key                                                             | ZWWMEDURALZMEV-<br>NSHDSACASA-N (parent<br>compound)                                                                                                 | [2]    |



| Purity     | ≥98% (HPLC)                                                             | [2][6]    |
|------------|-------------------------------------------------------------------------|-----------|
| Solubility | Soluble to 100 mM in DMSO and to 100 mM in 2eq. NaOH. Insoluble in H2O. | [6][10]   |
| Storage    | Store at -20°C, sealed and away from moisture.                          | [1][2][6] |

# Pharmacological Profile Mechanism of Action

**EG00229** is a selective antagonist of the Neuropilin-1 (NRP1) receptor.[1] NRP1 is a coreceptor for various growth factors, most notably isoforms of VEGF-A.[5] The binding of VEGF-A's C-terminal domain to the b1 domain of NRP1 enhances the signaling cascade initiated by VEGF-A binding to its primary receptor, VEGFR2.[4] This enhanced signaling is crucial for angiogenesis and tumor development.[11]

**EG00229** was specifically designed to interact with the VEGF-A binding pocket on the NRP1 b1 domain.[3][4] By occupying this site, it prevents the binding of VEGF-A to NRP1, thereby attenuating the potentiation of VEGFR2 signaling.[1][3] Importantly, **EG00229** does not affect the binding of VEGF-A to its primary receptors, VEGFR-1 and VEGFR-2.[1][2]





Click to download full resolution via product page

Caption: EG00229 Mechanism of Action.

#### In Vitro and In Vivo Activity

**EG00229** has demonstrated significant biological activity in a variety of experimental models. It inhibits VEGF-A binding, reduces downstream signaling, and affects cell behavior in vitro and in vivo.



| Assay / Model             | Cell Line <i>l</i><br>System                   | Endpoint                                               | Result (IC50 /<br>Effect)                      | Source    |
|---------------------------|------------------------------------------------|--------------------------------------------------------|------------------------------------------------|-----------|
| VEGF-A Binding            | Purified NRP1 b1<br>domain                     | Inhibition of bt-<br>VEGF-A binding                    | IC50 = 3 μM                                    | [1][8][9] |
| VEGF-A Binding            | PAE/NRP1 cells                                 | Inhibition of 125I-<br>VEGF-A binding                  | IC50 = 8 μM                                    | [1][7][8] |
| VEGF-A Binding            | HUVECs<br>(express NRP1,<br>VEGFR1,<br>VEGFR2) | Inhibition of<br>VEGF-A binding                        | IC50 = 23 μM                                   | [1][7][8] |
| VEGFR2<br>Phosphorylation | HUVECs                                         | Inhibition of VEGF-A induced phosphorylation           | 34% max<br>inhibition at 100<br>μΜ             | [7]       |
| Cell Viability            | A549 lung<br>carcinoma cells                   | Reduction in cell viability (48h)                      | Significant<br>reduction at 10-<br>100 µM      | [1][8]    |
| Cell Migration            | HUVECs                                         | Attenuation of VEGF-A induced migration                | Significant reduction                          | [2][3]    |
| Tumor Growth              | NSG mice with<br>ECS cells                     | Reduction in<br>tumor growth<br>and<br>vascularization | Substantial<br>reduction at 10<br>mg/kg (i.p.) | [1][8]    |

Beyond its anti-angiogenic effects, **EG00229** has been shown to block pro-tumorigenic M2 polarization in glioma-associated microglia and macrophages.[2] It also increases the chemosensitivity of A549 lung cancer cells to paclitaxel (Taxol).[2][12] More recently, it was found to inhibit the binding of the SARS-CoV-2 S1 protein to NRP1, a host factor for the virus. [6]

## **Experimental Protocols**



Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the key experimental protocols used to characterize **EG00229**.

#### **VEGF-A Binding Assay (Cell-Free)**

This assay quantifies the ability of a compound to inhibit the interaction between VEGF-A and the purified extracellular domain of NRP1.

- Reagents: Purified recombinant NRP1 b1 domain, biotinylated VEGF-A (bt-VEGF-A), streptavidin-coated plates, assay buffer.
- Procedure:
  - Streptavidin-coated 96-well plates are incubated with bt-VEGF-A to allow for capture.
  - Unbound bt-VEGF-A is washed away.
  - The purified NRP1 b1 domain is pre-incubated with varying concentrations of EG00229.
  - The NRP1/EG00229 mixture is added to the wells containing the captured bt-VEGF-A.
  - After incubation, the plate is washed to remove unbound NRP1.
  - The amount of bound NRP1 is quantified using an anti-NRP1 antibody conjugated to a detection enzyme (e.g., HRP) followed by the addition of a substrate.
  - The signal is read on a plate reader, and IC50 values are calculated from the doseresponse curve.

#### **Cell Viability Assay**

This protocol assesses the effect of **EG00229** on the viability of cancer cells.

- Cell Line: A549 human lung carcinoma cells.[8]
- Procedure:
  - A549 cells are seeded in 96-well plates and allowed to adhere overnight.



- $\circ$  The culture medium is replaced with fresh medium containing various concentrations of **EG00229** (e.g., 0-100  $\mu$ M).[8]
- Cells are incubated for a specified period, typically 48 hours.[1][8]
- Cell viability is measured using a standard method such as MTT, MTS, or a resazurinbased assay (e.g., CellTiter-Blue).
- The absorbance or fluorescence is measured, and the percentage of viable cells relative to an untreated control is calculated.

#### **In Vivo Tumor Growth Study**

This protocol evaluates the efficacy of **EG00229** in a preclinical cancer model.





#### Click to download full resolution via product page

Caption: Workflow for an In Vivo Tumor Xenograft Study.

- Animal Model: 6-week old female NOD scid IL2 receptor gamma chain knockout (NSG) mice.[8]
- Tumor Cell Implantation: Epidermal cancer stem cells (ECS) are implanted subcutaneously into the flanks of the mice.[8]
- Treatment Protocol:
  - o Once tumors are established, mice are randomized into treatment and control groups.
  - The treatment group receives intraperitoneal (i.p.) injections of EG00229 at a dose of 10 mg/kg.[8]
  - The control group receives vehicle injections.
  - Injections are administered three times per week for a duration of four weeks.
- Endpoint Analysis:
  - Tumor growth is monitored regularly by caliper measurements.
  - At the end of the study, tumors are excised, weighed, and may be processed for histological analysis to assess vascularization.[1][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. EG 00229 | CAS 1018927-63-3 | EG00229 | Tocris Bioscience [tocris.com]



- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. EG00229 | CAS:1210945-69-9 | Nrp1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. EG00229 | 1210945-69-9 | MOLNOVA [molnova.com]
- 9. EG00229 | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
- 11. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]
- 12. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [EG00229 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8082011#eg00229-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com